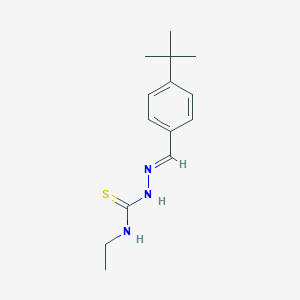![molecular formula C19H16BrFN4O3 B254761 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone, also known as FBMH, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. FBMH belongs to the class of pyridazinone derivatives, which have been found to exhibit a variety of biological activities.
Mécanisme D'action
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone involves the inhibition of certain enzymes and signaling pathways that are involved in the progression of various diseases. For example, 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been shown to exhibit a variety of biochemical and physiological effects. For example, 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been found to induce apoptosis (cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in lab experiments is its ability to exhibit a variety of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation is that 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone. One potential direction is to investigate the use of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in combination with other drugs for the treatment of cancer and bacterial infections. Another direction is to study the mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in more detail, in order to identify new targets for drug development. Additionally, further research is needed to determine the safety and efficacy of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in human clinical trials.
Méthodes De Synthèse
The synthesis of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone involves the reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-fluorobenzyl bromide in the presence of potassium carbonate and 18-crown-6. The resulting product is then reacted with 5-bromo-1,2-dihydro-3H-pyridazin-6-one and hydrazine hydrate to yield 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone.
Applications De Recherche Scientifique
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. Several studies have investigated the potential use of 4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone in the treatment of various diseases, such as cancer, inflammation, and bacterial infections.
Propriétés
Nom du produit |
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone |
|---|---|
Formule moléculaire |
C19H16BrFN4O3 |
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
5-bromo-4-[(2Z)-2-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H16BrFN4O3/c1-27-17-8-12(9-22-24-15-10-23-25-19(26)18(15)20)6-7-16(17)28-11-13-4-2-3-5-14(13)21/h2-10H,11H2,1H3,(H2,24,25,26)/b22-9- |
Clé InChI |
RDNSXWIOTNIQND-AFPJDJCSSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N\NC2=C(C(=O)NN=C2)Br)OCC3=CC=CC=C3F |
SMILES |
COC1=C(C=CC(=C1)C=NNC2=C(C(=O)NN=C2)Br)OCC3=CC=CC=C3F |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC2=C(C(=O)NN=C2)Br)OCC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B254682.png)
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)

![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)
![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)

![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
